2-Chloro-4-(2-formylphenyl)benzoic acid

Description

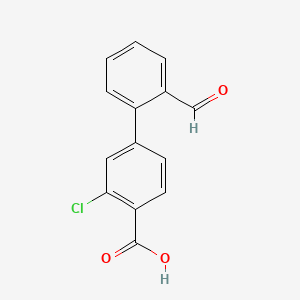

2-Chloro-4-(2-formylphenyl)benzoic acid, with the IUPAC name 3-chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional molecule that has garnered attention in the scientific community. sigmaaldrich.comcymitquimica.com Its structure, featuring a biphenyl (B1667301) core with chloro, formyl (aldehyde), and carboxylic acid functional groups, provides a platform for diverse synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid sigmaaldrich.com |

| Molecular Formula | C₁₄H₉ClO₃ cymitquimica.com |

| Molecular Weight | 260.67 g/mol cymitquimica.com |

| Appearance | Typically a white crystalline solid evitachem.com |

| Melting Point | Approximately 150°C to 160°C evitachem.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) evitachem.com |

This compound is classified as an aromatic carboxylic acid, a broad and vital class of organic compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring system. evitachem.com The presence of the benzoic acid moiety confers acidic properties to the molecule. evitachem.com What distinguishes this compound is its further substitution. The chloro group and the formylphenyl group attached to the primary benzene (B151609) ring enhance its chemical reactivity and complexity. evitachem.com The introduction of a halogen like chlorine at specific positions on the benzene ring of benzoic acid can significantly influence the molecule's properties and its interactions with biological systems. nih.gov This strategic placement of functional groups is a common theme in the design of specialized chemical reagents and intermediates.

Chemical building blocks are relatively small molecules with reactive functional groups that enable their incorporation into larger, more complex structures. amerigoscientific.comsigmaaldrich.com this compound exemplifies a versatile building block due to its trifunctional nature. evitachem.com Each of its primary functional groups—the carboxylic acid, the aldehyde (formyl group), and the chloro substituent—can participate in distinct chemical reactions.

The carboxylic acid group allows for the formation of esters and amides through standard coupling reactions. The aldehyde group is susceptible to both oxidation to form another carboxylic acid and reduction to form an alcohol. evitachem.com It can also participate in condensation reactions and the formation of Schiff bases. The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. evitachem.com This multifunctionality makes it a valuable intermediate for synthesizing a wide array of more complex molecules, including various heterocyclic compounds which are significant in pharmaceutical chemistry. nih.gov

The study of complex benzoic acid analogues is a dynamic area of chemical research, driven by their potential applications in medicine and materials science. researchgate.net Researchers are actively exploring how different substituents on the benzoic acid scaffold can lead to novel functions.

One significant research trajectory involves the synthesis of heterocyclic scaffolds. For example, a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a building block for the solid-phase synthesis of various condensed nitrogenous heterocycles like benzimidazoles, quinoxalinones, and benzodiazepinediones, which are important structures in drug discovery. nih.gov

Another major focus is the development of therapeutic agents. Benzoic acid derivatives have been investigated for a range of biological activities. researchgate.net For instance, certain naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are therapeutic targets in several cancers. nih.gov The synthesis of new analogues is often aimed at creating potent and selective inhibitors for specific biological targets. The cyanobacterium Fischerella ambigua produces polychlorinated aromatic compounds, and research into their biosynthesis has identified 3-chloro-4-hydroxybenzoic acid as a key precursor building block. rsc.org Furthermore, synthetic derivatives of benzoic acid are being actively investigated as promising anticancer agents due to their ability to modulate key molecular pathways involved in cancer progression. researchgate.net This highlights the ongoing effort to synthesize and evaluate novel benzoic acid analogues for potential therapeutic applications.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid |

| 3-chloro-4-hydroxybenzoic acid |

| benzimidazoles |

| quinoxalinones |

| benzodiazepinediones |

| ethanol |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBKSOMVEFJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688855 | |

| Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-85-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-formyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Chloro 4 2 Formylphenyl Benzoic Acid

Retrosynthetic Analysis of the 2-Chloro-4-(2-formylphenyl)benzoic acid Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. acs.org For this compound, the key disconnections involve the carbon-carbon bond of the biphenyl (B1667301) system and the carbon-carbon bond of the formyl group, as well as the carbon-chlorine bond.

The primary disconnection is the C-C bond between the two phenyl rings. This bond can be retrosynthetically cleaved using the principles of a Suzuki-Miyaura coupling reaction. chemicalbook.comnih.gov This approach identifies a halogenated benzoic acid derivative and a formylphenylboronic acid as the key synthons. Alternatively, a Friedel-Crafts type reaction could be envisioned, disconnecting the biphenyl bond to a chloro-benzoic acid derivative and a formyl-activated benzene (B151609) ring. ajgreenchem.comnist.gov

A further disconnection involves the formyl group (-CHO) on one of the phenyl rings. This group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, suggesting a precursor biphenyl compound without the formyl group. iucr.org The chloro substituent on the benzoic acid ring can be introduced via an electrophilic aromatic substitution (chlorination) on a benzoic acid precursor.

These disconnections lead to two plausible retrosynthetic pathways:

Pathway A: Disconnection of the biphenyl bond via Suzuki-Miyaura coupling leads to 2-chloro-4-halobenzoic acid and 2-formylphenylboronic acid.

Pathway B: Initial disconnection of the formyl and chloro groups leads to a biphenyl carboxylic acid precursor. This precursor would then be subjected to chlorination and formylation reactions.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through several established routes. These routes primarily involve the strategic introduction of the chloro and formyl functional groups onto a biphenyl scaffold.

The introduction of a chlorine atom onto the aromatic ring is a critical step in the synthesis. The regioselectivity of this chlorination is paramount to obtaining the desired 2-chloro isomer.

While phosphorus trichloride (B1173362) (PCl₃) and thionyl chloride (SOCl₂) are primarily used to convert carboxylic acids to acyl chlorides, their direct use for aromatic chlorination is not standard. Electrophilic chlorination of the aromatic ring typically employs reagents like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). For the synthesis of related chloro-benzoic acids, direct chlorination of the corresponding benzoic acid precursor is a common strategy.

Table 1: Common Chlorinating Agents for Aromatic Rings

| Reagent | Catalyst | Typical Conditions |

| Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) | Inert solvent, room temperature or gentle heating |

| Sulfuryl chloride (SO₂Cl₂) | Lewis acid or radical initiator | Varies with substrate and catalyst |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Acetonitrile or other polar aprotic solvents |

The directing effects of the substituents on the benzoic acid ring are crucial for achieving the desired 2-chloro substitution pattern. In a 4-phenylbenzoic acid precursor, the carboxylic acid group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects will determine the position of chlorination. The bulky nature of the phenyl group at the 4-position may sterically hinder the ortho positions to some extent, influencing the regiochemical outcome. Careful optimization of reaction conditions, including the choice of chlorinating agent and catalyst, is necessary to favor the formation of the 2-chloro isomer.

The introduction of the formyl group (-CHO) is another key transformation. Aromatic formylation can be achieved through various named reactions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. iucr.org The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). acs.org The resulting electrophilic iminium species then attacks the aromatic ring.

For the synthesis of this compound, a precursor such as 2-chloro-4-phenylbenzoic acid could be subjected to the Vilsmeier-Haack reaction. The electron-donating character of the phenyl group at the 4-position would activate the other ring towards electrophilic substitution. The regioselectivity of the formylation on the unsubstituted phenyl ring would be directed to the ortho and para positions. The ortho-formylated product would be the desired intermediate. The reaction is typically followed by a hydrolysis step to yield the aldehyde.

Table 2: Vilsmeier-Haack Reaction Conditions

| Reagents | Solvent | Temperature |

| N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) | Dichloromethane (B109758), 1,2-dichloroethane, or excess DMF | 0 °C to reflux |

The synthesis of 4-formylbiphenyl-3-carboxylic acid, a structurally related compound, is reported to proceed via a Vilsmeier-Haack reaction, highlighting the applicability of this method to biphenyl systems.

Formylation Protocols for Aromatic Systems

Alternative Formyl Group Introduction Techniques (e.g., Formaldehyde Under Acidic Conditions)

The introduction of the formyl (-CHO) group onto the phenyl ring is a critical step in the synthesis of this compound. While various formylation methods exist in organic chemistry, specific techniques are favored for their efficacy in complex aromatic systems.

One potential route involves the use of formaldehyde (CH₂O) under acidic conditions. evitachem.com This classical approach can be used to introduce a hydroxymethyl group, which is subsequently oxidized to the aldehyde. Another prominent and versatile method is the Vilsmeier-Haack reaction . evitachem.comresearchgate.net This reaction typically employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent. evitachem.com The Vilsmeier-Haack reaction is particularly effective for formylating electron-rich aromatic compounds. researchgate.net The choice of method depends on the substrate's reactivity and the compatibility of other functional groups present in the molecule.

Multi-Step Synthetic Sequences and Intermediate Formation

The construction of this compound is typically achieved through a multi-step pathway, which allows for the sequential and controlled introduction of the required chloro, carboxyl, and formyl functional groups.

A common synthetic pathway begins with precursors like 4-Chloro-2-nitrobenzoic acid . evitachem.com This starting material already contains the chloro and carboxylic acid groups in the desired positions on one of the rings. The nitro group serves as a handle for further transformations. 2-Chloro-4-nitrobenzoic acid is itself an active pharmaceutical ingredient with potential as an anti-viral and anti-cancer agent and exists as a dimorph in the solid state. nih.gov The synthesis of this precursor can be accomplished through various means, including the nitration of 4-chlorobenzoic acid or the oxidation of 2-chloro-4-nitrotoluene. google.comgoogle.com

The synthetic sequence may involve the reduction of the nitro group on the 4-Chloro-2-nitrobenzoic acid precursor to an amino group, followed by a Sandmeyer reaction to introduce a different functional group or to facilitate a coupling reaction with the second phenyl ring. The subsequent introduction of the formyl group on the second ring would lead to the final product. evitachem.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. evitachem.com Key parameters that are systematically varied include temperature, reaction time, and the choice of solvent. beilstein-journals.org The goal is to discover conditions that not only improve yield and selectivity but are also efficient and scalable. beilstein-journals.org

Temperature: Reaction rates are highly sensitive to temperature. For instance, certain chlorination or formylation steps may require heating to proceed at a reasonable rate. evitachem.com In the synthesis of related compounds like 2-(chloro)-4-(alkylsulfonyl)benzoic acids, reactions are often heated to temperatures between 20°C and 40°C, while oxidation steps can require much higher temperatures, from 175°C to 195°C. googleapis.comgoogle.com

Reaction Time: The duration of a reaction must be sufficient for completion, but unnecessarily long times can lead to the formation of byproducts. Optimization studies often track product formation over time to identify the optimal endpoint. For related syntheses, times can range from 1-4 hours for acid chloride formation to over 20 hours for other transformations. googleapis.comgoogle.com

Solvent Effects: The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction pathway itself. Inert solvents like methylene (B1212753) chloride, toluene, or carbon tetrachloride are often used to facilitate reactions without participating in them. googleapis.comgoogle.com

The following table, adapted from a study on the catalytic oxidation of substituted tolyls to benzoic acids, illustrates how reaction conditions are optimized to maximize product yield.

| Starting Material | Catalytic System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)toluene | Co(OAc)₂ / NaBr | 95 | 9 | 94 |

| 3-(p-Tolyl)-5-phenyl-1,2,4-oxadiazole | Co(OAc)₂ / NaBr | 95 | 11 | 90 |

| 5-Butyl-3-(p-tolyl)-1,2,4-oxadiazole | Co(OAc)₂ / NaBr | 95 | 11 | 86 |

| 5-(4-Chlorophenyl)-3-(p-tolyl)-1,2,4-oxadiazole | Co(OAc)₂ / NaBr | 95 | 11 | 81 |

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis increasingly relies on the development of novel catalytic systems to improve efficiency, selectivity, and environmental footprint. The synthesis of this compound benefits from these advancements, particularly in the formation of the aryl-aryl bond.

Exploration of Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

The central structural feature of this compound is the biphenyl moiety, which is formed by an aryl-aryl bond. Transition metal-catalyzed cross-coupling reactions are powerful tools for creating such bonds. scielo.br

The Suzuki-Miyaura coupling is a prominent example, typically using a palladium catalyst to couple an organoboron compound with an aryl halide. mdpi.com In a hypothetical synthesis of the target molecule, a boronic acid derivative of one ring could be coupled with a halide derivative of the other. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed for these transformations. mdpi.com Similarly, the Heck coupling , which couples an alkene with an aryl halide, could be used to form a precursor that is later converted to the final product. scielo.br These catalytic methods are often preferred due to their high functional group tolerance and the relatively mild conditions under which they can be performed. scielo.brmdpi.com

Stereoselective and Regioselective Synthesis Strategies

While the target molecule this compound is achiral and thus does not require enantioselective synthesis, regioselectivity is of paramount importance. Regioselectivity refers to the control of the position at which functional groups are introduced onto the aromatic rings.

Ensuring the correct 2,4-substitution pattern on the benzoic acid ring and the 2-formyl substitution on the second phenyl ring is the primary challenge. The choice of synthetic route and reaction conditions is critical for achieving this control. For example, in related syntheses, the regioselectivity of palladium-catalyzed carbonylation reactions has been shown to depend heavily on the choice of phosphine (B1218219) ligand, with selectivities as high as 97:3 for the desired linear product over its branched isomer. scielo.br Similarly, gold-catalyzed reactions have demonstrated excellent regiocontrol in cyclization reactions, achieving a 95:5 ratio of desired to undesired regioisomers. mdpi.com The application of these principles, using carefully designed catalysts and optimized conditions, is essential to selectively synthesize the this compound isomer and avoid the formation of other structural isomers.

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of the target compound, this compound, from crude reaction mixtures are critical steps to obtain a product of high purity suitable for further analytical characterization and subsequent applications. In an academic synthesis setting, the principal techniques employed for the purification of solid organic compounds like the title acid are recrystallization and column chromatography. The choice of method and specific conditions are dictated by the physical properties of the compound and the nature of the impurities present.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid compounds. researchgate.netalfa-chemistry.com The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. alfa-chemistry.com An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point. rsc.org Conversely, the impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal by hot filtration. rsc.org

For carboxylic acids, including benzoic acid derivatives, the polarity of the solvent plays a crucial role. Solvents with functional groups similar to the compound being purified are often effective solubilizers. rochester.edu Given the presence of a carboxylic acid and a formyl group, a range of solvents from polar to moderately polar can be explored. Water, while a poor solvent for many organics, can be effective for polar compounds, especially at elevated temperatures. researchgate.netrochester.edu Organic solvents such as ethanol (B145695), acetone, and ethyl acetate (B1210297), or mixtures like hexane (B92381)/acetone and hexane/ethyl acetate, are commonly employed for the recrystallization of organic solids. rochester.edu

In the case of structurally related chlorobenzoic acids, specific solvent systems have been reported. For instance, o-chlorobenzoic acid can be effectively recrystallized from toluene. orgsyn.org For 2-chloro-4-nitrobenzoic acid, a compound with a similar substitution pattern, crystallization from various organic solvents has been shown to yield solvates, which upon controlled desolvation can provide the purified polymorphs. psu.edu This suggests that for this compound, screening a variety of solvents and solvent mixtures is a viable strategy to identify optimal recrystallization conditions.

The general procedure for recrystallization involves dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated solution. rsc.org If colored impurities are present, activated charcoal can be added to the solution, which is then removed by hot filtration. alfa-chemistry.comorgsyn.org The hot, saturated filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound. The crystals are subsequently collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. alfa-chemistry.com

A potential challenge with biphenyl carboxylic acids containing formyl groups is the presence of related impurities that may have similar solubility profiles. One patented method for purifying biphenyldicarboxylic acids containing formylbiphenylcarboxylic acid as an impurity involves an initial esterification of both the desired acid and the formyl-containing impurity. The resulting esters often exhibit different crystallization properties, allowing for the separation of the desired diester by crystallization.

For acidic compounds, another purification strategy involves the formation of a salt. rochester.edu By treating the crude acidic product with a suitable base, a salt can be formed, which may have significantly different solubility characteristics, allowing for its selective crystallization and separation from non-acidic impurities. The purified salt can then be neutralized with a strong acid to regenerate the pure carboxylic acid.

Illustrative Recrystallization Solvents for Related Benzoic Acid Derivatives

| Compound | Recrystallization Solvent(s) | Reference |

| Benzoic Acid | Water, Ethanol | researchgate.net |

| o-Chlorobenzoic Acid | Toluene | orgsyn.org |

| 2-Chloro-4-nitrobenzoic acid | 1,4-Dioxane, Acetonitrile/p-xylene | psu.edu |

| Benzoin | Ethanol/Water (70:30) | umass.edu |

Column Chromatography

When recrystallization does not provide a product of sufficient purity, or for the separation of compounds with very similar solubility properties, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent) that is passed through the column.

For carboxylic acids, the polarity of the eluent system is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is often gradually increased during the separation (gradient elution) to first elute less polar impurities and then the more polar desired compound. The presence of the free carboxylic acid group can sometimes lead to "tailing" or streaking on the column, where the compound elutes over a large volume of solvent. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid, to the eluent system. This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper elution bands.

The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the identification of fractions containing the purified product. Once the appropriate fractions are collected, the solvent is removed under reduced pressure to yield the isolated, pure this compound.

Typical Chromatographic Conditions for Related Carboxylic Acids

| Stationary Phase | Eluent System | Compound Type | Reference |

| Silica Gel | Ethyl acetate/Petroleum ether | Biphenyl carboxylic acids | N/A |

| Silica Gel | Toluene/Ethyl Acetate/Formic Acid | Aromatic Acids | N/A |

| Reversed Phase (C18) | Acetonitrile/Water with acid modifier | Benzoic acid derivatives | N/A |

By systematically applying these purification techniques, this compound can be isolated in a highly pure form, which is essential for its unambiguous structural confirmation by spectroscopic methods and for any subsequent investigation of its chemical reactivity or biological properties.

Chemical Reactivity and Functional Group Transformations of 2 Chloro 4 2 Formylphenyl Benzoic Acid

Reactivity of the Formyl (Aldehyde) Moiety

The formyl group is a highly reactive functional group that can readily undergo both oxidative and reductive transformations. Its position on the phenyl ring, ortho to the benzoic acid-substituted ring, may influence its reactivity due to steric and electronic effects.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group can be oxidized to a carboxylic acid, a transformation that is a cornerstone of organic synthesis. evitachem.com This conversion can be achieved using a variety of oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. evitachem.com In the case of 2-Chloro-4-(2-formylphenyl)benzoic acid, the selective oxidation of the formyl group would yield 2-Chloro-4-(2-carboxyphenyl)benzoic acid. The reaction is typically carried out in a basic aqueous solution, followed by acidification to protonate the resulting carboxylate salt.

The conditions for such an oxidation would need to be carefully controlled to prevent unwanted side reactions, such as the oxidation of other parts of the molecule, although the aromatic rings are generally stable to permanganate under mild conditions.

Table 1: Hypothetical Reaction Conditions for Selective Oxidation

| Parameter | Value |

| Reactant | This compound |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Solvent | Water / Pyridine |

| Temperature | Room Temperature to mild heating |

| Reaction Time | 1-4 hours |

| Work-up | Acidification (e.g., with HCl) |

| Expected Product | 2-Chloro-4-(2-carboxyphenyl)benzoic acid |

The mechanism of aldehyde oxidation by potassium permanganate in a basic medium generally involves the formation of a hydrated aldehyde (a geminal diol), which is then oxidized by the permanganate ion.

Hydrate Formation: In an aqueous basic solution, the aldehyde exists in equilibrium with its hydrate.

Formation of Manganate (B1198562) Ester: The permanganate ion attacks the hydrated aldehyde to form a cyclic manganate ester intermediate.

Oxidation and Reduction: The manganese(VII) is reduced to manganese(IV) oxide (MnO₂), a brown precipitate, while the aldehyde is oxidized to a carboxylate.

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Reductive Transformations to Alcohols

The formyl group can be selectively reduced to a primary alcohol, affording 2-Chloro-4-(2-(hydroxymethyl)phenyl)benzoic acid. This transformation is crucial for introducing a hydroxyl functionality, which can be a site for further synthetic modifications. evitachem.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. evitachem.com It is generally unreactive towards more stable functional groups like carboxylic acids and esters under standard conditions, making it an ideal choice for the selective reduction of the formyl group in this compound.

The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature.

Table 2: Hypothetical Reaction Conditions for Selective Reduction

| Parameter | Value |

| Reactant | This compound |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 30 minutes to 2 hours |

| Work-up | Quenching with water, followed by extraction |

| Expected Product | 2-Chloro-4-(2-(hydroxymethyl)phenyl)benzoic acid |

The reduction of the aldehyde group in this compound to a primary alcohol does not create a new stereocenter at the benzylic carbon. The resulting -CH₂OH group is achiral. Therefore, stereochemical considerations for this specific reduction are not applicable. However, it is important to note that the biphenyl (B1667301) scaffold itself can exhibit atropisomerism if rotation around the single bond connecting the two phenyl rings is sufficiently hindered. The presence of substituents at the ortho positions (the chloro group and the formyl/hydroxymethyl group) could potentially lead to separable atropisomers, but this would depend on the rotational barrier, which is not documented for this specific molecule.

Nucleophilic Addition Reactions of the Aldehyde Group

The reaction of aldehydes with primary amines (R-NH₂) or ammonia (B1221849) under acidic catalysis yields imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org This condensation reaction is reversible and involves the elimination of a water molecule. libretexts.org The reaction rate is often optimal at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the intermediate's hydroxyl group to facilitate its removal as water, while ensuring the amine nucleophile is not fully protonated into its non-nucleophilic ammonium (B1175870) form. masterorganicchemistry.com

Similarly, aldehydes react with hydrazine (B178648) (H₂N-NH₂) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. wikipedia.org This reaction follows the same mechanistic pathway as imine formation and is a reliable method for preparing stable crystalline derivatives of carbonyl compounds. masterorganicchemistry.com

The aldehyde moiety of this compound can readily undergo these transformations to produce a variety of imine and hydrazone derivatives.

Table 1: Illustrative Imine and Hydrazone Derivatives of this compound The following are representative examples of potential reactions based on established chemical principles for imine and hydrazone formation.

| Reactant | Product Structure | Product Name | Reaction Type |

| Aniline | 2-Chloro-4-(2-((phenylimino)methyl)phenyl)benzoic acid | Imine Formation | |

| Hydrazine Hydrate | 2-Chloro-4-(2-(hydrazonomethyl)phenyl)benzoic acid | Hydrazone Formation | |

| Phenylhydrazine | 2-Chloro-4-(2-((2-phenylhydrazono)methyl)phenyl)benzoic acid | Phenylhydrazone Formation |

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form acetals. google.com The reaction proceeds through a hemiacetal intermediate, which is the product of adding one equivalent of alcohol to the carbonyl group. youtube.comyoutube.com The hemiacetal can then react with a second equivalent of alcohol to form a stable acetal (B89532), eliminating a molecule of water. google.com To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture. youtube.com When a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed, a reaction that is entropically favored. youtube.comwikipedia.org

The term "ketal" was historically used for acetals derived from ketones, but modern usage classifies both under the general term "acetal". wikipedia.org The aldehyde of this compound can be protected as an acetal, a common strategy in multi-step synthesis to prevent the aldehyde from reacting with reagents intended for other parts of the molecule.

Table 2: Illustrative Acetal Derivatives of this compound The following are representative examples of potential reactions based on established chemical principles for acetal formation.

| Reactant | Product Structure | Product Name | Reaction Type |

| Methanol (excess, H⁺) | 2-Chloro-4-(2-(dimethoxymethyl)phenyl)benzoic acid | Acetal Formation | |

| Ethylene Glycol (H⁺) | 2-Chloro-4-(2-(1,3-dioxolan-2-yl)phenyl)benzoic acid | Cyclic Acetal Formation |

Reactivity of the Chloro Substituent

The chlorine atom attached to the benzoic acid ring is a potential site for nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution is a key reaction for aryl halides, but it typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. The reaction generally proceeds via a two-step addition-elimination mechanism: the nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized intermediate, which then expels the halide ion to restore aromaticity.

The activated aromatic ring of this compound is expected to react with various nucleophiles, such as amines and thiols, to displace the chloride ion. Reactions with primary or secondary amines would yield N-substituted aminobenzoic acid derivatives, while reactions with thiols or thiolates would produce the corresponding thioether derivatives. Such reactions are common in the synthesis of pharmaceuticals and other fine chemicals. nih.gov For example, the reaction of reactive heteroaryl chlorides with amines often proceeds readily, sometimes even in water, to give the corresponding aminated products. nih.govresearchgate.net

Table 3: Illustrative SNAr Derivatives of this compound The following are representative examples of potential SNAr reactions based on the reactivity of analogous activated aryl chlorides.

| Nucleophile | Product Structure | Product Name |

| Pyrrolidine | 4-(2-Formylphenyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Sodium Methanethiolate (NaSMe) | 4-(2-Formylphenyl)-2-(methylthio)benzoic acid | |

| Aniline | 4-(2-Formylphenyl)-2-(phenylamino)benzoic acid |

The efficiency of nucleophilic aromatic substitution is highly dependent on both electronic and steric factors.

Electronic Effects: The rate of SNAr reactions is significantly increased by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the anionic Meisenheimer intermediate. In the target molecule, the para-carboxylic acid group serves this role effectively. The reactivity is also influenced by the nucleophile's strength; more powerful nucleophiles generally react faster.

Steric Effects: Steric hindrance can impede the nucleophile's approach to the substitution site. In this compound, the substitution occurs at the C2 position, which is flanked by the C1-carboxyl group and the C3-hydrogen. While the carboxyl group is relatively large, the reaction center is generally accessible. However, very bulky nucleophiles might experience slower reaction rates due to steric hindrance. Similarly, steric crowding around the aldehyde group could influence the rate of nucleophilic addition reactions at that site.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl chloride present in this compound is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. wikipedia.orgnih.gov

While specific research detailing the application of Suzuki, Heck, and Sonogashira reactions directly on this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of these transformations on similar substrates.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The aryl chloride of this compound can react with various aryl or vinyl boronic acids or their esters to synthesize more complex, substituted biaryl compounds. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center. reddit.com In such cases, protecting the carboxylic acid as an ester prior to the coupling reaction is a common strategy. reddit.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields, especially when dealing with substrates containing multiple functional groups. nih.gov For instance, using a water-soluble catalyst system can be advantageous for substrates like biphenyl carboxylic acids. researchgate.net

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium complexes. organic-chemistry.org The aryl chloride of the title compound could be coupled with various alkenes to introduce vinyl groups. The reaction is known for its high functional group tolerance, although the specific conditions would need to be optimized to avoid side reactions involving the aldehyde or carboxylic acid moieties.

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could undergo Sonogashira coupling to introduce alkynyl substituents at the chloro-position. Copper-free Sonogashira protocols have also been developed, which can be beneficial in synthesizing molecules for biological applications where copper contamination is a concern. nih.gov

The strategic application of these reactions would allow for the elaboration of the biphenyl core, leading to a diverse array of derivatives with potential applications in materials science and medicinal chemistry.

The efficiency and selectivity of metal-mediated cross-coupling reactions are heavily dependent on the design of the ligands coordinated to the metal center, typically palladium. sustech.edu.cn For challenging substrates like aryl chlorides, or those with multiple functional groups, the choice of ligand is critical.

For Suzuki-Miyaura Reactions: Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. Biphenyl-based phosphine ligands have shown high efficacy. For substrates with potentially interfering groups like carboxylic acids, ligands that promote the desired catalytic cycle while minimizing side reactions are essential. reddit.comnih.gov

For Heck and Sonogashira Reactions: The ligand can influence the regioselectivity and stereoselectivity of the Heck reaction. organic-chemistry.org In Sonogashira couplings, while traditional systems use phosphine ligands like triphenylphosphine, modern methods often employ N-heterocyclic carbenes (NHCs) or other specialized ligands to improve catalyst stability and efficiency, particularly for less reactive aryl chlorides. libretexts.org The development of hemilabile ligands, which can reversibly bind to the metal center, is an advanced strategy to promote different steps in the catalytic cycle. sustech.edu.cn

A summary of common ligands and catalysts for the discussed reactions is presented below.

| Reaction Type | Typical Catalysts | Common Ligands |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., SPhos, XPhos), dppf |

| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAP |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) |

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is one of the most versatile groups in organic chemistry, readily undergoing transformations into a variety of other functional groups.

Esterification: The carboxylic acid group of this compound can be converted to an ester through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com However, given the presence of an acid-sensitive aldehyde group, milder methods might be preferable. For instance, reaction with an alkyl halide under basic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield esters while preserving the aldehyde. The choice of method depends on the desired ester and the need to protect other functional groups. google.comgoogle.com

Amidation: The formation of amides from the carboxylic acid group is a crucial transformation, as the amide bond is a cornerstone of many biologically active molecules and polymers. nih.gov Direct amidation can be achieved by heating the carboxylic acid with an amine, but this often requires harsh conditions. More commonly, the carboxylic acid is first activated. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Alternatively, a wide variety of coupling reagents (e.g., HATU, HBTU, T3P) can facilitate amide bond formation under mild conditions, which would be essential to avoid reactions with the aldehyde group. nih.govresearchgate.netnih.gov

A summary of potential reaction conditions for these transformations is provided below.

| Transformation | Reagent(s) | General Conditions |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Reflux |

| Alkyl Halide, Base (e.g., K₂CO₃) | Varies, often room temp to moderate heat | |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two steps, often at 0°C to room temp |

| Amine, Coupling Agent (e.g., HATU, DCC) | Mild conditions, often room temperature |

Salt Formation: As a carboxylic acid, this compound is an acidic compound and will react with bases to form carboxylate salts. Reaction with inorganic bases like sodium hydroxide (B78521) or potassium carbonate will produce the corresponding alkali metal salts, which are typically more water-soluble than the parent acid. It can also form salts or co-crystals with organic bases, such as amines. nih.govnih.gov The formation of these salts can be used for purification or to modify the physicochemical properties of the compound.

Coordination Chemistry Potential: The molecule possesses multiple potential coordination sites for metal ions. The carboxylate group, once deprotonated, can act as a ligand, coordinating to metal centers in a monodentate or bidentate fashion. The formyl group's oxygen atom also has a lone pair of electrons and can coordinate to a metal. This bifunctional nature allows the molecule to act as a chelating ligand, potentially forming stable complexes with a variety of transition metals. rsc.org The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. The study of such coordination complexes could be relevant in the development of new catalysts or materials with interesting magnetic or optical properties.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 2 Formylphenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer foundational information. The ¹H NMR spectrum would reveal the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for each unique proton in 2-Chloro-4-(2-formylphenyl)benzoic acid. Key expected signals include a downfield singlet for the carboxylic acid proton (typically >10 ppm), a singlet for the aldehyde proton (~10 ppm), and a series of signals in the aromatic region (7-9 ppm). The ¹³C NMR spectrum would show distinct signals for each unique carbon, including the characteristic carbonyl carbons of the carboxylic acid and aldehyde groups (typically >160 ppm).

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. guidechem.comsapphirebioscience.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. evitachem.com It would be used to map the connectivity of protons within each of the two aromatic rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). evitachem.comyoutube.com It allows for the unambiguous assignment of each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). guidechem.comevitachem.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting the two phenyl rings across the C-C bond. For instance, it would show correlations between the protons on one ring and the carbons of the adjacent ring.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) values in ppm based on typical ranges for the functional groups present. Actual experimental values may vary.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 | Deshielded acidic proton and carbonyl carbon. |

| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 200 | Highly deshielded aldehyde proton and carbonyl carbon. |

| Aromatic (Ar-H) | 7.0 - 8.5 | 120 - 150 | Protons and carbons in the electron-withdrawing environment of the biphenyl (B1667301) system. |

| Carbon-Chlorine (Ar-C-Cl) | N/A | 130 - 140 | The carbon atom directly bonded to chlorine experiences a distinct chemical shift. |

The biphenyl structure of this compound introduces the possibility of hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings. The presence of bulky ortho substituents (the formyl group and the chlorine atom) can create a significant energy barrier to rotation.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate such conformational exchanges. At low temperatures, where rotation is slow on the NMR timescale, separate signals might be observed for the different conformers. As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable insight into the molecule's conformational stability and flexibility.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorptions in an IR spectrum correspond to molecular vibrations that cause a change in the dipole moment, while Raman scattering is sensitive to vibrations that change the polarizability of the molecule.

For this compound, IR and Raman spectra would provide a clear fingerprint, confirming the presence of its key functional groups.

O-H Stretch : The carboxylic acid would exhibit a very broad and strong absorption band in the IR spectrum, typically centered around 3300-2500 cm⁻¹, due to strong hydrogen bonding.

C=O Stretch : Two distinct carbonyl (C=O) stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹ for aromatic acids. The aldehyde C=O stretch would likely be found at a similar frequency, around 1700-1680 cm⁻¹. The exact positions can be influenced by conjugation and intramolecular interactions.

C-Cl Stretch : The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region of the IR spectrum, generally in the range of 800-600 cm⁻¹.

Interactive Table 2: Expected Characteristic IR Absorption Frequencies This table illustrates the expected absorption ranges for the key functional groups. The exact position and intensity depend on the molecular environment and experimental conditions.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Aldehyde | C=O stretch | 1700 - 1680 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Aryl-Chloride | C-Cl stretch | 800 - 600 | Medium to Strong |

To achieve a more profound understanding of the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations. Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities for a proposed molecular structure can be calculated ab initio.

By comparing the computed spectrum with the experimental one, each observed band can be assigned to a specific molecular motion (e.g., stretching, bending, wagging). This correlation helps to confirm the structural assignment and can resolve ambiguities in complex spectral regions. For a molecule with potential conformers, DFT calculations can also predict the spectra for each, allowing a comparison with the experimental data to determine which conformer is present.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound (C₁₄H₉ClO₃), the molecular weight is 260.67 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of signals at m/z 260 and m/z 262, with relative intensities of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

The molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. The fragmentation pattern provides clues to the molecule's structure.

Interactive Table 3: Plausible Mass Spectrometry Fragments This table outlines potential fragmentation pathways and the expected mass-to-charge (m/z) ratio of the resulting ions.

| Fragment Ion (Structure) | Loss from Molecular Ion | Expected m/z | Notes |

|---|---|---|---|

| [M-OH]⁺ | Loss of a hydroxyl radical | 243/245 | Common fragmentation for carboxylic acids. |

| [M-CHO]⁺ | Loss of the formyl group | 231/233 | Indicates the presence of an aldehyde. |

| [M-COOH]⁺ | Loss of the carboxyl group | 215/217 | Cleavage of the carboxylic acid function. |

| [M-Cl]⁺ | Loss of a chlorine atom | 225 | Loss of the halogen substituent. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a compound with high accuracy. For this compound, with a chemical formula of C₁₄H₉ClO₃, the theoretical exact mass can be calculated. An HRMS analysis would aim to measure the experimental mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm) of this theoretical value, thereby confirming its elemental formula.

While no specific HRMS data exists for the target compound, this technique is routinely applied to similar structures. The analysis would provide an unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with similar nominal masses.

Table 1: Theoretical Mass Data for this compound This table is generated for illustrative purposes based on the known chemical formula.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (precursor ion) is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions (product ions) are then detected. The fragmentation pattern is characteristic of the molecule's specific arrangement of atoms and functional groups.

For this compound, expected fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH), as well as cleavages at the biphenyl linkage. Analysis of these fragments would allow for the verification of the connectivity of the chloro, formyl, and benzoic acid moieties. Without experimental data, a specific fragmentation table cannot be constructed.

X-ray Diffraction (XRD) Crystallography

The packing of molecules in a crystal is governed by intermolecular interactions. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is common for benzoic acids to form centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govmolbase.com

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.

π-π Stacking: The aromatic phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Studies on related molecules like 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid show that intermolecular O-H···O and N-H···O hydrogen bonds are crucial in forming the three-dimensional network that stabilizes the crystal structure. nih.gov

Computational and Theoretical Investigations of 2 Chloro 4 2 Formylphenyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, offering deep insights into the behavior of complex organic molecules like 2-Chloro-4-(2-formylphenyl)benzoic acid.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has rotational freedom around the bi-aryl bond and within the formyl and carboxylic acid groups, conformational analysis is essential.

This analysis involves identifying various possible conformers (rotational isomers) and determining their relative energies. The dihedral angle between the two phenyl rings is a critical parameter. For instance, in a related compound, 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid, the dihedral angle between its aromatic rings was found to be 81.04°. nih.gov Such a twisted conformation is common in bi-aryl systems to minimize steric hindrance between substituents on the adjacent rings. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to optimize the geometry of each conformer. researchgate.net The conformer with the lowest calculated energy is identified as the ground state structure. The comparison of calculated bond lengths and angles with experimental data from X-ray crystallography, where available, serves to validate the computational model. nih.govnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzoic Acid Derivative (Note: This data is for 2-chlorobenzoic acid and serves as an example of typical results from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length (Å) | C-Cl | 1.745 | 1.740 |

| C-O(H) | 1.350 | 1.345 | |

| C=O | 1.215 | 1.210 | |

| Bond Angle (°) | C-C-Cl | 121.5 | 121.3 |

| O-C=O | 123.0 | 122.8 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. reddit.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, while the LUMO may be distributed over the electron-withdrawing formyl-substituted phenyl ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.gov These calculations are essential for predicting the electronic transitions that can be observed in UV-Vis spectroscopy. schrodinger.com

Table 2: Example Frontier Orbital Energies and Reactivity Descriptors Calculated via DFT (Note: This table shows typical parameters derived from HOMO-LUMO energies for illustrative purposes.)

| Parameter | Formula | Calculated Value (eV) |

| E(HOMO) | - | -5.89 |

| E(LUMO) | - | -1.30 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.59 |

| Chemical Potential (µ) | (E(HOMO) + E(LUMO)) / 2 | -3.595 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.295 |

| Electrophilicity Index (ω) | µ² / (2η) | 2.81 |

Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.netmdpi.com These calculated frequencies are then correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the aldehyde, C-Cl stretching, and various aromatic C-H and C-C stretching and bending modes. mdpi.com DFT calculations, often using the B3LYP functional, can predict these frequencies. nih.gov Typically, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are often scaled by an empirical factor to improve agreement with experimental spectra. nih.gov Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group is a likely positive site. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites, offering insights that complement other analyses like HOMO-LUMO distribution. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. nih.gov It is particularly useful for studying charge delocalization and hyperconjugative interactions, which are key to molecular stability. nih.govrsc.org

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are examined. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A large E(2) value indicates a strong electronic delocalization, which contributes to the stability of the molecule. malayajournal.org For this compound, NBO analysis could quantify important interactions, such as the delocalization of lone pairs on the oxygen atoms into adjacent anti-bonding orbitals (e.g., n(O) → π*(C=O)) and the π-electron delocalization across the aromatic rings.

Quantum Chemical Studies on Reaction Mechanisms

Beyond static molecular properties, quantum chemical methods are instrumental in exploring the dynamics of chemical reactions. These studies can map out the entire potential energy surface for a reaction, identifying transition states (the energy maxima along the reaction coordinate) and intermediates. researchgate.net

For this compound, one could investigate mechanisms such as its synthesis, cyclization reactions involving the formyl and carboxylic acid groups, or its interactions with biological targets. researchgate.net By calculating the activation energies (the energy difference between reactants and the transition state), researchers can predict reaction rates and determine the most favorable reaction pathway. DFT calculations are commonly employed to locate the geometries of transition states and compute the energy barriers, providing a detailed, step-by-step understanding of how the reaction proceeds at a molecular level. researchgate.net

Transition State Characterization for Formylation and Derivatization Reactions

While specific studies on the transition state characterization of "this compound" are not extensively documented, the principles of computational chemistry allow for a theoretical understanding of its formylation and derivatization reactions. Density Functional Theory (DFT) is a powerful tool for modeling these processes. For instance, in the synthesis of related carbamoyl (B1232498) benzoic acids, DFT calculations at the B3LYP level are used to determine the optimized geometry, bond lengths, and bond angles of the molecules. researchgate.net

The formylation of a precursor molecule to yield the aldehyde group in "this compound" would proceed through a transition state that can be computationally modeled. These calculations would identify the structure of the highest energy point along the reaction coordinate, providing crucial information about the reaction mechanism and the energy barrier that must be overcome. For derivatization reactions, such as the conversion of the carboxylic acid or formyl group into other functional groups, similar transition state analyses would be performed. By calculating the vibrational frequencies of the transition state structure, researchers can confirm that it represents a true saddle point on the potential energy surface.

Energetic Profiles of Key Transformations

The energetic profiles of key transformations involving "this compound" are essential for predicting reaction feasibility and kinetics. These profiles are typically calculated using quantum chemical methods. For related benzoic acid derivatives, computational studies have been used to determine the relative energies of different conformers and the energy barriers for conformational changes. mdpi.comresearchgate.net For example, in a study of 2-fluoro-4-hydroxy benzoic acid, the energy difference between conformers was calculated to be approximately 8 kJ mol−1. mdpi.com

For "this compound," the key transformations would include the rotation around the biphenyl (B1667301) bond and conformational changes of the carboxylic acid and formyl groups. The energetic profile for these transformations would reveal the most stable conformations and the energy required to interconvert between them. Furthermore, for any proposed chemical reaction, such as a derivatization, the calculation of the reaction energy profile would show the relative energies of reactants, transition states, intermediates, and products. This information is critical for understanding the thermodynamics and kinetics of the reaction. For instance, the activation energies for the decomposition of different polymorphs of 2-chloro-4-nitrobenzoic acid were determined to be different, indicating varying stability. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a detailed view of the behavior of "this compound" at the molecular level, particularly its interactions with proteins for research purposes.

Molecular Docking Studies

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. ijpsr.com In the context of "this compound," docking studies can provide insights into its fundamental binding interactions for research applications. For example, a study on a benzoic acid derivative, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), when docked with carbonic anhydrase II (PDB code: 3FFP), showed a favorable binding energy of -9.4 kcal/mol. niscpr.res.inresearchgate.net The interaction energy was composed of electrostatic, polarization, dispersion, and repulsion components. niscpr.res.in

Docking studies on another related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, against the COX-2 receptor (PDB ID: 6COX) revealed a binding energy of -8.18 kcal/mol, which was lower than that of its precursor, vanillin (B372448) (-4.96 kcal/mol). fip.org This suggests a stronger binding affinity for the modified compound. fip.org The interactions with specific amino acid residues, such as Ser353 and Arg513, were also identified. fip.org For "this compound," similar docking studies could be performed against various protein targets to understand its potential binding modes and affinities in a non-clinical research setting.

Table 1: Example of Molecular Docking Data for a Benzoic Acid Derivative

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| PTMTBA | Carbonic Anhydrase II | 3FFP | -9.4 | Not specified |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | 6COX | -8.18 | Ser353, Arg513 |

This table is for illustrative purposes and is based on data for related compounds.

Molecular Dynamics Simulations

For instance, MD simulations have been used to study the stability of proteins during freezing, showing that faster freezing rates can lead to enhanced structural stability. nih.gov In another study, MD simulations of 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors indicated that electrostatic energy was the major driving force for the ligand-protein interaction. frontiersin.org Coarse-grained MD simulations can also be employed to study larger systems and longer timescales, such as protein aggregation. nih.govmdpi.com Such simulations could be applied to "this compound" to understand its dynamic behavior in a biological environment for research purposes.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for these investigations. frontiersin.org For "this compound," computational SAR studies could be used to explore how modifications to its structure, such as changing the substituents on the phenyl rings, would affect its binding affinity to a target protein in a non-clinical context.

In a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, 3D-QSAR models were developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). frontiersin.org These models provided insights into the structural features that are important for activity and were used to design new inhibitors with improved potency. frontiersin.org Similarly, for a series of pyrazole (B372694) triazole thiol derivatives, QSAR models were developed to predict their cytotoxic activity. researchgate.net By applying these computational SAR methods to "this compound" and its analogs, researchers could rationally design new compounds with desired properties for further investigation.

Applications of 2 Chloro 4 2 Formylphenyl Benzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The unique arrangement of functional groups on the 2-Chloro-4-(2-formylphenyl)benzoic acid scaffold makes it a prime candidate for building complex molecules. The presence of both an electrophilic aldehyde and a nucleophilic carboxylic acid, along with a halogenated aromatic ring suitable for cross-coupling reactions, provides multiple avenues for synthetic transformations.

Precursor to Agrochemicals (e.g., Herbicides)

While direct synthesis of commercial herbicides using this compound is not widely documented, the utility of closely related chloro-substituted benzoic acid derivatives is well-established in the agrochemical industry. researchgate.net A prominent example is 2-Chloro-4-(methylsulfonyl)benzoic acid, a critical intermediate in the production of the herbicide Sulcotrione. innospk.comnih.gov Sulcotrione is a member of the triketone class of herbicides used to control broadleaf weeds, primarily in corn. innospk.com The synthesis highlights the importance of the substituted chlorobenzoic acid framework in constructing the active herbicidal molecule. innospk.com This parallel suggests the potential of this compound and its derivatives as scaffolds for new agrochemical agents, where its specific functional groups could be modified to develop novel herbicides or fungicides.

| Related Agrochemical Intermediate | CAS Number | Application | Molecular Formula |

| 2-Chloro-4-(methylsulfonyl)benzoic acid | 53250-83-2 | Intermediate for Sulcotrione herbicide. innospk.com | C₈H₇ClO₄S innospk.com |

| 2,4-Dichlorophenoxypropanoic acid | 7545-03-1 | Anionic herbicide. researchgate.net | Not Available |

Building Block for Heterocyclic Compounds

The ortho-formylbenzoic acid moiety is a well-known precursor for the synthesis of various fused heterocyclic compounds. wikipedia.org This structural motif can undergo ring-chain tautomerism to form 3-hydroxyphthalide, a cyclic lactol, which readily reacts with nucleophiles. wikipedia.org The aldehyde and carboxylic acid groups can react in concert or sequentially to build complex ring systems.

For instance, 2-formylbenzoic acid is used in multicomponent reactions, such as the Strecker synthesis, to produce isoindolinone derivatives. wikipedia.orgresearchgate.net It can react with primary amines and cyanide sources to yield N-substituted isoindolinone-1-carbonitriles. wikipedia.org Similarly, reactions with hydrazines can lead to the formation of phthalazinones, a class of compounds with known pharmacological activities. wikipedia.org The presence of the chloro-substituted phenyl ring on this compound adds another layer of complexity and potential, offering a route to polycyclic and polyaromatic hydrocarbons (PAHs) and other intricate heterocyclic systems. nih.govresearchgate.netnih.gov

Development of Specialty Chemicals with Tailored Functional Properties

The rigid biphenyl (B1667301) structure of this compound, combined with its functional groups, makes it an attractive building block for specialty chemicals and advanced materials. researchgate.netajgreenchem.com

Incorporation into Functional Polymers or Liquid Crystalline Materials

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid nature, which promotes the formation of mesophases. researchgate.netajgreenchem.com The incorporation of lateral substituents, such as a chloro group, is known to influence the phase transition temperatures and mesomorphic properties of these materials. uobasrah.edu.iq Benzoic acids are frequently used to create liquid crystalline structures through hydrogen bonding interactions. researchgate.net

While specific studies incorporating this compound into liquid crystals are not prevalent, its structural characteristics are highly favorable for such applications. Its extended, non-linear shape could be leveraged to create calamitic (rod-shaped) or bent-core liquid crystals. The carboxylic acid group can be used for esterification to append mesogenic units, while the formyl group offers a site for creating Schiff bases or other linkages to build larger liquid crystalline molecules.

| Related Liquid Crystal Components | Core Structure | Key Feature |

| 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl-4-(trifluoromethoxy) Benzoate | Biphenyl benzoate | Rigid core with terminal perfluorinated chains for IR applications. nih.gov |

| Chloro-benzothiazole Schiff base esters | Benzothiazole | Fused heterocyclic core imparting lateral and longitudinal dipoles. uobasrah.edu.iq |

| 4-(Octyloxy)benzoic acid | Benzoic acid | Forms hydrogen-bonded liquid crystal complexes. researchgate.net |

Scaffold for Organic Electronic Materials